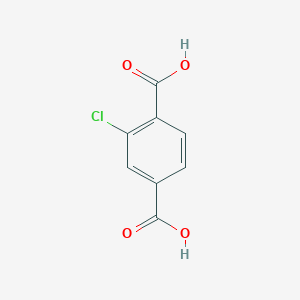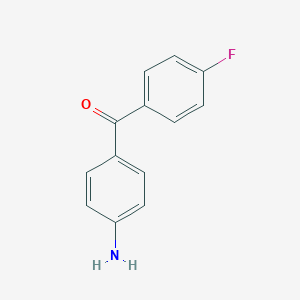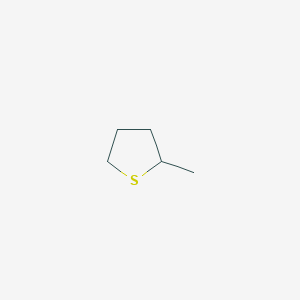
2-甲基四氢噻吩
描述
2-Methyltetrahydrothiophene is a chemical compound with the molecular formula C5H10S . It is also known as 2-methylthiolane . It appears as a clear colorless to light yellow liquid .
Synthesis Analysis
Thiophene derivatives, including 2-Methyltetrahydrothiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydrothiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of this compound is 102.2 .Chemical Reactions Analysis
Thiophene and its derivatives, including 2-Methyltetrahydrothiophene, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
2-Methyltetrahydrothiophene has a molecular weight of 102.2 . It is a liquid at 20 degrees Celsius . Its density is 1.119 g/mL at 25 °C . The compound has a refractive index of n20/D 1.508 .科学研究应用
有机合成与药物化学
2-甲基四氢噻吩: 是一种在有机合成中非常有价值的构建块。将其整合到不同的分子框架中可以产生具有显著生物活性的化合物。 例如,噻吩衍生物以其药理特性而闻名,包括抗癌、抗炎和抗菌作用 。2-甲基四氢噻吩的多功能性使药物化学家能够创建针对特定治疗应用的先进化合物。
材料科学与腐蚀抑制
在材料科学中,2-甲基四氢噻吩衍生物用作腐蚀抑制剂,这对保护金属和合金在侵蚀性环境中至关重要 。它们在金属表面形成保护层的性能使其成为工业化学的重要组成部分,确保材料的寿命和耐久性。
有机半导体
噻吩环是开发有机半导体2-甲基四氢噻吩的核心组成部分,可用于合成具有高载流子迁移率的分子,使其适合用于有机场效应晶体管 (OFET) 。这些材料对于柔性和轻质电子设备的进步至关重要。
有机发光二极管 (OLED)
2-甲基四氢噻吩: 基分子在制造 OLED 中发挥着重要作用。 噻吩衍生物的电子特性使其成为 OLED 中发射层的绝佳候选者,有助于生产高效明亮的显示器 .
分子束傅里叶变换微波光谱学
在光谱学领域,2-甲基四氢噻吩已使用分子束傅里叶变换微波 (MB-FTMW) 光谱学进行了研究。 该技术允许对含硫环进行构象分析,提供高度准确的分子参数,这对于理解化合物在各种应用中的行为至关重要 .
杂环化合物的合成
2-甲基四氢噻吩: 参与通过各种缩合反应合成杂环化合物。 这些反应是创建具有不同特性和应用的广泛噻吩衍生物的基础,从工业化学到药理学 .
安全和危害
2-Methyltetrahydrothiophene is a highly flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this compound .
属性
IUPAC Name |
2-methylthiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPGNQYBSTXCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870909 | |
| Record name | 2-Methylthiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1795-09-1 | |
| Record name | 2-Methyltetrahydrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylthiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTETRAHYDROTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K290J6114Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main structural characteristics of 2-Methyltetrahydrothiophene?
A1: 2-Methyltetrahydrothiophene is a cyclic thioether with a five-membered ring. Its molecular formula is C5H10S, and its molecular weight is 102.20 g/mol. [] Structural studies using gas-phase electron diffraction have revealed that the molecule adopts an asymmetric ring conformation. This conformation can be described as a frozen form along the pseudorotational pathway with specific phase angles and amplitudes. []
Q2: How does 2-Methyltetrahydrothiophene behave in a radiation environment?
A2: Research shows that unlike its oxygen analog, 2-methyltetrahydrofuran (MTHF), 2-methyltetrahydrothiophene (MTHT) does not trap electrons when irradiated in a glassy state at 77 K. [] Instead, it readily reacts with electrons, forming products with distinct optical absorption characteristics, potentially paramagnetic anions. Additionally, irradiation can lead to the formation of the MTHT cation radical. [] Interestingly, when MTHT is present as a solute in irradiated MTHF, it displays electron scavenging properties. []
Q3: Can you elaborate on the conformational behavior of the 2-Methyltetrahydrothiophene radical?
A3: Studies using electron spin resonance (ESR) spectroscopy have demonstrated that the 2-methyltetrahydrothiophene radical exhibits conformational flexibility. At low temperatures (77 K), the axial methyl conformation is favored over the equatorial conformation. Thermodynamic analysis suggests that the axial conformation is more stable by approximately 1.7 kcal/mol. []
Q4: Has the decomposition of 2-Methyltetrahydrothiophene been studied in the context of combustion?
A4: Theoretical studies employing density functional theory (DFT) have investigated the decomposition of 2-methyltetrahydrothiophene under conditions relevant to coal fires. The results suggest that C-S bond cleavage is the preferred decomposition pathway compared to C-C β bond-scission, based on the calculated activation barriers. Additionally, direct oxidation of 2-methyltetrahydrothiophene by molecular oxygen appears to be less favorable due to high energy barriers. []
Q5: Are there any studies on the hydrogenolysis of 2-Methyltetrahydrothiophene?
A5: Yes, theoretical investigations using MP2 calculations have explored the hydrogenolysis of 2-methyltetrahydrothiophene over molybdenum disulfide (MoS2) and tungsten disulfide (WS2) catalysts. The results suggest that the hydrogenolysis leads to the formation of 1-pentanethiol adsorbed on the catalyst surface. Furthermore, the activation energies for hydrogenolysis were found to vary depending on the specific catalyst used. []
Q6: Is 2-Methyltetrahydrothiophene used as a starting material for synthesis?
A6: Yes, 2-methyltetrahydrothiophene can be electrochemically fluorinated to yield perfluoro-2-methyltetramethylenesulfur tetrafluoride. This process also produces other fluorinated derivatives, including perfluoro-3-methyltetramethylenesulfur tetrafluoride and perfluoropentamethylenesulfur tetrafluoride. []
Q7: Are there studies on the molecular structure of derivatives of 2-Methyltetrahydrothiophene?
A7: Yes, the molecular structure of cis-2-methyltetrahydrothiophene-1-oxide has been investigated using gas-phase electron diffraction. Similar to 2-methyltetrahydrothiophene, the molecule adopts an asymmetric ring conformation. Notably, the S=O bond exhibits a pseudoaxial orientation, and the methyl group at the 2-position is positioned nearly equatorially. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

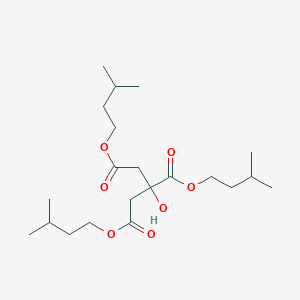
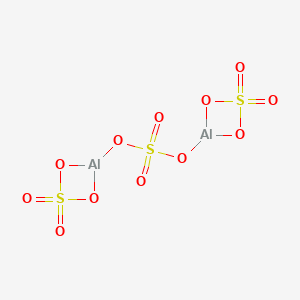

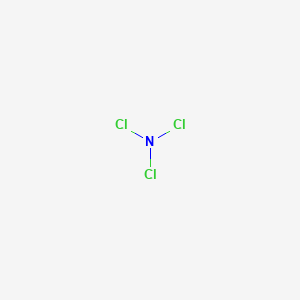
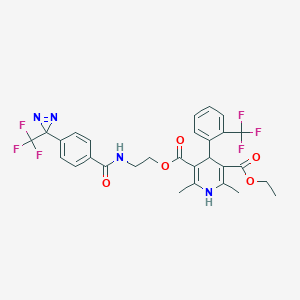
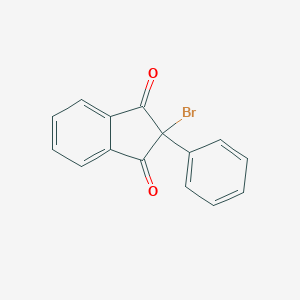
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
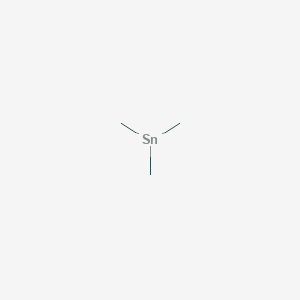
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
